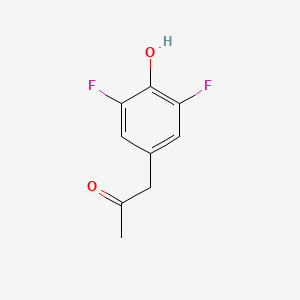

(3,5-Difluoro-4-hydroxyphenyl)acetone

Description

Significance of Fluorine Substitution in Organic Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. Fluorine, being the most electronegative element, forms a very strong and short bond with carbon. biosynth.com This C-F bond is more stable than a C-H bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This enhanced stability can improve a drug's half-life and bioavailability. nih.gov

Furthermore, the substitution of hydrogen with fluorine can significantly alter a molecule's electronic properties, pKa, and binding affinity to target proteins. nih.gov Although fluorine's van der Waals radius is similar to that of a hydrogen atom, its high electronegativity can create strong dipoles and enable unique non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially increasing ligand-protein binding affinity. nih.gov Fluorination also typically increases a compound's lipophilicity, or its ability to dissolve in fats and non-polar solvents, which can improve its permeability across biological membranes. nih.gov This strategic incorporation of fluorine is a key tactic in modern drug design, with fluorinated compounds being prevalent among anticancer agents, antidepressants, and anti-inflammatory drugs. nih.gov

Overview of (3,5-Difluoro-4-hydroxyphenyl)acetone within Fluorinated Arene Research

This compound is a fluorinated aromatic ketone that serves as a pertinent example of a fluorinated arene building block. The compound incorporates a phenol (B47542) ring, which is a common feature in biologically active molecules, with two fluorine atoms positioned ortho to the hydroxyl group. This specific arrangement of fluorine atoms significantly influences the electronic environment of the aromatic ring and the acidity of the phenolic proton.

While detailed experimental data for this compound is not extensively published, its fundamental chemical properties can be cataloged.

| Property | Value |

|---|---|

| CAS Number | 1017059-26-5 chemicalbook.com |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Structure | A phenyl ring substituted with a hydroxyl group at position 4, fluorine atoms at positions 3 and 5, and an acetone (B3395972) group at position 1. |

The synthesis of phenolic ketones can be achieved through various established methods in organic chemistry. nih.govnih.gov A plausible and common route for synthesizing compounds like this compound is the Friedel-Crafts acylation. nih.gov This reaction would involve treating 2,6-difluorophenol (B125437) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically favors acylation at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions, which are already occupied by fluorine atoms. Alternative methods like the Fries rearrangement of 2,6-difluorophenyl acetate (B1210297) or the Houben-Hoesch reaction could also be explored for its synthesis.

Research Trajectories for this compound

The primary research trajectory for this compound is its application as a key intermediate in the synthesis of more complex, biologically active molecules. Its structure provides a versatile scaffold that can be readily modified to generate a library of derivatives for screening in drug discovery programs. The presence of the ketone, the phenolic hydroxyl, and the fluorinated ring offers multiple points for chemical modification.

Detailed research findings have demonstrated the utility of the (3,5-difluoro-4-hydroxyphenyl) moiety in the development of potent enzyme inhibitors.

MAP-Kinase Inhibition: A novel chalcone (B49325) derivative, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, was synthesized and shown to have significant anticancer activity in HeLa cell lines. nih.gov This compound demonstrated the ability to inhibit the phosphorylation of downstream signaling proteins like ERK1/2, p38, and JNK, which are components of the MAP-kinase pathway. Furthermore, it exhibited anti-angiogenic activity in animal models, suggesting its potential as an anticancer therapeutic. nih.gov

Aldose Reductase Inhibition: The (3,5-difluoro-4-hydroxyphenyl) group has been incorporated into a series of pyrrole-based compounds, such as 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-ylmethanone. nih.gov These molecules were designed and assayed as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes. Certain derivatives from this class emerged as potent and selective inhibitors, also possessing antioxidant properties and the ability to inhibit sorbitol accumulation, marking them as promising lead compounds for treating diabetic complications. nih.gov

These examples underscore the role of this compound as a valuable starting material or intermediate. Its fluorinated phenolic structure is a privileged motif for generating candidates for targeted therapies in oncology and metabolic diseases. Future research is likely to continue leveraging this compound to explore new structure-activity relationships and develop novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)2-6-3-7(10)9(13)8(11)4-6/h3-4,13H,2H2,1H3 |

InChI Key |

QAHZIEKZQOFJPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C(=C1)F)O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3,5 Difluoro 4 Hydroxyphenyl Acetone

Reactions of the Ketone Moiety in (3,5-Difluoro-4-hydroxyphenyl)acetone

The ketone functional group, specifically the acetone (B3395972) moiety, is a site of rich chemical reactivity, primarily centered around the electrophilic carbonyl carbon.

Carbonyl Reactivity in Fluorinated Systems

The presence of the 3,5-difluorophenyl group is anticipated to enhance the electrophilicity of the carbonyl carbon in this compound. Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the aromatic ring and the methylene (B1212753) bridge to the carbonyl group, increasing its polarization and making the carbonyl carbon more susceptible to nucleophilic attack.

This heightened reactivity can be contrasted with non-fluorinated analogues such as (4-hydroxyphenyl)acetone. The increased electrophilicity in the fluorinated compound would likely lead to faster reaction rates with various nucleophiles.

Derivatization via Acetone Functionalization

The activated carbonyl group of this compound is expected to undergo a variety of classical carbonyl derivatization reactions. These transformations are crucial for both qualitative analysis and the synthesis of more complex molecules. Common derivatization reactions would include the formation of hydrazones, oximes, and semicarbazones upon reaction with the corresponding hydrazine (B178648) derivatives. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) would be expected to yield a stable, crystalline 2,4-dinitrophenylhydrazone, a common method for the identification of ketones.

Furthermore, the ketone can undergo reduction to the corresponding secondary alcohol, (1-(3,5-difluoro-4-hydroxyphenyl)propan-2-ol), using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, oxidation of the ketone moiety is generally not facile under standard conditions.

The acidic α-protons on the methyl group and the methylene bridge adjacent to the carbonyl group can be removed by a strong base to form an enolate. This enolate can then participate in a range of reactions, including alkylation and aldol (B89426) condensation, providing pathways to extend the carbon chain.

Table 1: Predicted Derivatization Reactions of the Ketone Moiety

| Reagent | Expected Product | Reaction Type |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone | Condensation |

| Hydroxylamine (B1172632) | This compound oxime | Condensation |

| Sodium borohydride | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-2-ol | Reduction |

| Strong base, then Alkyl halide | α-Alkylated ketone derivative | Alkylation |

Transformations of the Hydroxyl Group in this compound

The phenolic hydroxyl group is another key reactive site within the molecule, capable of undergoing a variety of transformations.

Phenolic Reactivity and Derivatization

The hydroxyl group attached to the aromatic ring imparts acidic properties to the molecule. The acidity of this phenolic proton is enhanced by the electron-withdrawing fluorine atoms at the ortho positions. This increased acidity facilitates deprotonation by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of substitution reactions.

Etherification and Esterification Reactions of the Hydroxyl Moiety

The formation of ethers and esters are common derivatization reactions for phenols. Etherification can be achieved via the Williamson ether synthesis, where the phenoxide of this compound reacts with an alkyl halide. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield (3,5-Difluoro-4-methoxyphenyl)acetone.

Esterification can be accomplished by reacting the phenolic hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base catalyst. For instance, treatment with acetyl chloride or acetic anhydride would produce the corresponding acetate (B1210297) ester, (3,5-difluoro-4-acetoxyphenyl)acetone. These reactions are often used to protect the hydroxyl group during subsequent transformations of other parts of the molecule.

Table 2: Predicted Etherification and Esterification Reactions

| Reagent | Expected Product | Reaction Type |

| Alkyl halide (e.g., CH₃I) + Base | (3,5-Difluoro-4-alkoxyphenyl)acetone | Williamson Ether Synthesis |

| Acyl chloride (e.g., CH₃COCl) + Base | (3,5-Difluoro-4-acyloxyphenyl)acetone | Esterification |

| Acid anhydride (e.g., (CH₃CO)₂O) + Base | (3,5-Difluoro-4-acyloxyphenyl)acetone | Esterification |

Reactivity of the Difluorinated Aromatic Core of this compound

The aromatic ring itself is a potential site for chemical modification, although its reactivity is heavily influenced by the existing substituents. The two fluorine atoms and the hydroxyl group are strong ortho-, para-directing groups in electrophilic aromatic substitution. However, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack. The position para to the hydroxyl group is occupied by the acetone side chain, and the positions ortho to the hydroxyl group are occupied by the fluorine atoms. The remaining positions are meta to the hydroxyl group and are also deactivated. Therefore, electrophilic aromatic substitution on this ring is expected to be difficult and require harsh reaction conditions.

Conversely, the electron-deficient nature of the difluorinated aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). While the hydroxyl group is a poor leaving group, it is possible that under specific conditions, one of the fluorine atoms could be displaced by a strong nucleophile. The presence of the electron-withdrawing ketone moiety, while not directly conjugated to the ring, could have a modest activating effect on this type of reaction. However, the hydroxyl group's ability to be deprotonated to a strongly electron-donating phenoxide would counteract this, deactivating the ring towards SₙAr. Derivatization of the hydroxyl group to an ether or ester would likely be necessary to facilitate nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) in Difluorinated Systems

The presence of two fluorine atoms on the aromatic ring significantly activates it towards nucleophilic aromatic substitution (SNAr). Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the fluorine atoms. In the case of this compound, the positions activated for SNAr are those occupied by the fluorine atoms themselves.

While direct SNAr on this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous difluorinated phenolic compounds. For SNAr to occur, the phenolic hydroxyl group typically requires deprotonation to form a phenoxide. This enhances the electron-donating character of the oxygen, which can partially counteract the activating effect of the fluorine atoms. However, in the presence of strong nucleophiles and suitable reaction conditions, substitution of one or both fluorine atoms is feasible.

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which in this case are the fluorine atoms and potentially the carbonyl group of the acetone side chain. The subsequent departure of a fluoride (B91410) ion, which is a good leaving group, restores the aromaticity of the ring and yields the substituted product.

| Nucleophile | Typical Reagents | Potential Products | Reaction Conditions |

|---|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOMe), Sodium ethoxide (NaOEt) | (3-Fluoro-4-hydroxy-5-methoxyphenyl)acetone | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperatures |

| Amines | Ammonia, primary/secondary amines | (3-Amino-5-fluoro-4-hydroxyphenyl)acetone derivatives | High temperature, pressure, often with a base |

| Thiols | Sodium thiomethoxide (NaSMe) | (3-Fluoro-4-hydroxy-5-(methylthio)phenyl)acetone | Polar aprotic solvent, base |

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The substitution pattern is determined by the interplay of these directing effects. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). In this molecule, these positions are already occupied by fluorine atoms. Therefore, electrophilic substitution would likely occur at the positions ortho to the hydroxyl group and meta to the acetone group, which are the same positions as the fluorine atoms. This suggests that electrophilic substitution on the aromatic ring of this compound is likely to be challenging and may require forcing conditions.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized below:

Halogenation: Introduction of a halogen (e.g., Br, Cl) would be directed to the 2- or 6-position. However, the presence of the deactivating fluorine atoms and the acetone group would likely necessitate the use of a strong Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid is expected to be difficult due to the deactivated nature of the ring. If successful, substitution would likely occur at the 2- or 6-position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings, making these reactions unlikely to proceed on this compound. innospk.comlscollege.ac.innih.govnih.govnih.gov

| Reaction | Reagents | Predicted Major Product | Anticipated Challenges |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | (2-Bromo-3,5-difluoro-4-hydroxyphenyl)acetone | Deactivated ring, may require harsh conditions |

| Nitration | HNO₃, H₂SO₄ | (3,5-Difluoro-4-hydroxy-2-nitrophenyl)acetone | Strongly deactivated ring, potential for oxidation |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction expected | Deactivation by fluorine and acetone groups |

Functional Group Interconversions involving this compound

The phenolic hydroxyl and ketone functional groups in this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Reactions of the Phenolic Hydroxyl Group:

The hydroxyl group can undergo several common reactions, including etherification and esterification.

Williamson Ether Synthesis: The phenolic proton is acidic and can be removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form an ether. francis-press.commasterorganicchemistry.comwikipedia.orgkhanacademy.orglibretexts.org

Esterification: The hydroxyl group can be acylated using an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to form an ester.

Reactions of the Ketone Group:

The carbonyl group of the acetone moiety is susceptible to both reduction and oxidation reactions.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, (1-(3,5-difluoro-4-hydroxyphenyl)propan-2-ol), using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Deoxygenation: The carbonyl group can be completely removed to form an alkyl chain, yielding 1-(3,5-difluoro-4-hydroxyphenyl)propane. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). researchgate.netucla.eduresearchgate.netlibretexts.orgwikipedia.orguwindsor.camasterorganicchemistry.comwikipedia.orgsciencemadness.org The choice of method depends on the compatibility of other functional groups in the molecule with the acidic or basic conditions of the reaction.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.netucla.eduresearchgate.netmasterorganicchemistry.comwikipedia.orgyoutube.comnih.gov In the case of this compound, this would likely result in the formation of (3,5-difluoro-4-hydroxyphenyl) acetate.

| Functional Group | Reaction | Reagents | Product |

|---|---|---|---|

| Phenolic Hydroxyl | O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., K₂CO₃) 2. Alkyl halide (e.g., CH₃I) | (3,5-Difluoro-4-methoxyphenyl)acetone |

| Phenolic Hydroxyl | Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., pyridine) | 4-(2-oxopropyl)-2,6-difluorophenyl acetate |

| Ketone | Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-2-ol |

| Ketone | Clemmensen Reduction | Zn(Hg), HCl | 1-(3,5-Difluoro-4-hydroxyphenyl)propane |

| Ketone | Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-(3,5-Difluoro-4-hydroxyphenyl)propane |

| Ketone | Baeyer-Villiger Oxidation | m-CPBA | (3,5-Difluoro-4-hydroxyphenyl) acetate |

Mechanistic Insights into Reactions Involving 3,5 Difluoro 4 Hydroxyphenyl Acetone and Its Analogues

Elucidation of Reaction Pathways and Intermediates

Understanding the pathways and transient species involved in reactions of (3,5-Difluoro-4-hydroxyphenyl)acetone is crucial for predicting product formation and optimizing reaction conditions. While direct studies on this specific compound are limited, valuable insights can be drawn from related fluorinated aromatic compounds.

For instance, studies on the thermal decomposition of analogous compounds like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) reveal that the initial step is often the cleavage of the weakest bond, which is influenced by the electronic effects of the fluorine substituents. In the case of DFTNAN, the trigger bond is the C-NO2 bond at the para-position to the methoxy (B1213986) group. semanticscholar.org Following this initial bond scission, a cascade of reactions can occur, including the rupture of the aromatic ring and the generation of various intermediates. semanticscholar.orgresearchgate.net For this compound, reactions could be initiated at the acetone (B3395972) moiety, the hydroxyl group, or the aromatic ring, depending on the reagents and conditions.

In reactions involving the ketone functional group, such as fluorination, the mechanism is believed to proceed through keto-enol tautomerism. The enol form, though typically present in small concentrations, is the reactive species that attacks the electrophilic fluorinating agent. sapub.orgresearchgate.net The presence of fluorine atoms on the aromatic ring can influence the stability and nucleophilicity of the enol intermediate.

Table 1: Potential Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Key Features |

| Thermal Decomposition | Aryl Radicals | Formed by homolytic cleavage of C-C or C-H bonds. |

| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | Stabilized or destabilized by the inductive and resonance effects of fluorine and other substituents. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Anionic intermediate stabilized by electron-withdrawing groups like fluorine. stackexchange.combrainly.com |

| Ketone Fluorination | Enol or Enolate | The nucleophilic species that reacts with the electrophilic fluorine source. sapub.orgresearchgate.net |

Role of Single-Electron Transfer (SET) Processes in Fluorinated Systems

Single-Electron Transfer (SET) is a fundamental process in which a single electron is transferred from a donor to an acceptor molecule, resulting in the formation of radical ions. numberanalytics.comnumberanalytics.com This mechanism is particularly relevant in organofluorine chemistry and can offer alternative reaction pathways to traditional two-electron processes. numberanalytics.com

The high electronegativity of fluorine can make fluorinated compounds effective electron acceptors, thus facilitating SET processes. In the context of reactions involving this compound, an SET mechanism could be initiated by a suitable electron donor, leading to the formation of a radical anion. This intermediate can then undergo further reactions such as fragmentation or coupling.

Key aspects of SET in fluorinated systems include:

Formation of Radical Ions : The initial electron transfer creates highly reactive radical ion intermediates that can drive the reaction forward. numberanalytics.com

Fluorinated Radicals as Intermediates : SET processes are a key method for generating fluorinated radicals, which are important intermediates in the synthesis of complex fluorinated molecules. numberanalytics.com

Influence on Reaction Pathways : The feasibility of an SET pathway depends on the redox potentials of the reactants. numberanalytics.com In some cases, reactions that are kinetically unfavorable through a two-electron pathway may become accessible via an SET mechanism. For example, some fluoroalkylation reactions are proposed to proceed through an SET mechanism, which is supported by radical inhibition experiments. rsc.org

While a definitive SET mechanism for reactions of this compound requires specific experimental evidence, its potential role should be considered, especially in reactions involving redox-active reagents or photochemical conditions.

Kinetic Studies and Reaction Rate Dependencies

Kinetic studies provide quantitative insights into reaction mechanisms by examining how reaction rates are affected by changes in concentration, temperature, and other parameters.

Influence of pH: The rate of reactions involving this compound can be highly dependent on pH. For reactions involving the phenolic hydroxyl group, the pH will determine the extent of deprotonation to the more nucleophilic phenoxide ion. For reactions at the ketone, pH can catalyze the keto-enol tautomerization, which is often a rate-limiting step. sapub.org In general, the relationship between reaction rate and pH can be complex, sometimes resulting in bell-shaped curves if the mechanism involves intermediates that must be in a specific protonation state to react. nih.gov

Substituent Effects: The electronic nature of substituents on the aromatic ring significantly influences reaction rates. Electron-donating groups generally accelerate electrophilic aromatic substitution, while electron-withdrawing groups retard it. For nucleophilic aromatic substitution, the opposite is true. The Hammett equation can be used to quantify these effects. For the OH oxidation of substituted phenols, a negative rho (ρ) value is typically observed, indicating that electron-donating groups increase the reaction rate. mdpi.com

Table 2: Representative Reaction Rate Data for Related Reactions

| Reaction | Substrate | Reagent | Rate Constant (k) | Conditions |

| OH Oxidation mdpi.com | 3-Methylphenol | •OH | 6.5 x 10^9 M⁻¹s⁻¹ | pH 5 |

| OH Oxidation mdpi.com | 4-Nitrophenol | •OH | 2.1 x 10^9 M⁻¹s⁻¹ | pH 5 |

| Electrophilic Fluorination nih.gov | Progesterone enol acetate (B1210297) | Selectfluor™ | Too rapid for NMR | MeCN-d3 |

| Electrophilic Fluorination nih.gov | Progesterone enol acetate | NFSI | 1.1 x 10⁻⁴ s⁻¹ (pseudo-first order) | MeCN-d3 |

The data illustrates that reaction rates are highly sensitive to the electronic properties of the substrate and the reactivity of the reagent.

Influence of Fluorine Atoms on Reaction Mechanisms and Selectivity

The presence of fluorine atoms on the aromatic ring of this compound has a profound impact on its reactivity and the selectivity of its reactions.

Electronic Effects:

Inductive Effect : Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). brainly.comnumberanalytics.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more reactive towards nucleophilic attack. numberanalytics.com

Resonance Effect : Fluorine has lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This effect is generally weaker than its inductive effect.

Stabilization of Intermediates : The strong inductive effect of fluorine can stabilize anionic intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr), thereby lowering the activation energy of the rate-determining step and increasing the reaction rate. stackexchange.combrainly.com

Steric Effects: Although fluorine is relatively small, its presence can introduce steric hindrance that influences the regioselectivity of reactions. For example, attack at positions adjacent to a fluorine atom may be disfavored.

Influence on Selectivity:

Regioselectivity : In electrophilic aromatic substitution, the electron-withdrawing nature of the fluorine atoms will direct incoming electrophiles to positions meta to them. However, the hydroxyl group is a strong activating, ortho-, para-director, and its influence will also be significant in determining the final substitution pattern.

Stereoselectivity : In reactions involving the formation of chiral centers, the presence of fluorine can influence the diastereoselectivity or enantioselectivity. This can be due to electrostatic interactions involving the C-F bond or steric effects that favor the formation of one stereoisomer over another. nih.gov For instance, the gold-catalyzed hydration of haloalkynes shows a complete reversal of regioselectivity when fluorine atoms are introduced into the substrate. rsc.org

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Hydroxyphenyl Acetone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic characteristics of (3,5-Difluoro-4-hydroxyphenyl)acetone. Methods such as Density Functional Theory (DFT) are frequently employed to achieve a balance between accuracy and computational cost. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O (phenolic) Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C=O (ketone) Bond Length | ~1.22 Å |

| C-C-F Bond Angle | ~118° |

| C-C-O Bond Angle | ~121° |

Electronic Properties: The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity. The fluorine atoms, being highly electronegative, are expected to withdraw electron density from the aromatic ring, affecting the acidity of the phenolic hydroxyl group and the reactivity of the ketone moiety. nih.govnih.gov

Mulliken charge analysis on similar substituted phenols suggests that the fluorine atoms will carry a partial negative charge, while the adjacent carbon atoms will have a partial positive charge. researchgate.netsemanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. For fluorinated phenols, the HOMO is typically localized on the phenyl ring and the oxygen atom, while the LUMO is distributed over the aromatic system.

Table 2: Predicted Electronic Properties of this compound (Based on DFT Calculations of Analogous Compounds)

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing fluorine atoms |

| LUMO Energy | Lowered by the presence of the acetone (B3395972) group |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| Mulliken Charge on Fluorine | Negative |

| Mulliken Charge on Phenolic Oxygen | Negative |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT is a versatile tool for investigating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. nih.gov For this compound, DFT can be used to predict its behavior in various chemical transformations.

Electrophilic and Nucleophilic Reactions: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, the carbonyl group of the acetone moiety is an electrophilic center, susceptible to nucleophilic attack. DFT calculations can quantify the activation barriers for such reactions. researchgate.netnih.gov The phenolic hydroxyl group can act as a nucleophile or be deprotonated to form a more potent nucleophile.

Transition State Analysis: By locating the transition state structures and calculating their energies, the feasibility and kinetics of different reaction pathways can be compared. ox.ac.ukarxiv.org For instance, in an O-alkylation reaction of the phenolic hydroxyl group, DFT can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by calculating the energies of the respective transition states and intermediates.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its preferred conformation and its ability to form intermolecular interactions.

Conformational Preferences: this compound possesses rotational freedom around the C-C bond connecting the phenyl ring and the acetone group. Conformational analysis using computational methods can identify the most stable rotamers. Studies on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a preference for specific conformations due to through-space interactions. nih.govacs.org For this compound, the orientation of the acetone group relative to the difluorinated phenol (B47542) ring will be influenced by steric and electronic factors.

Intermolecular Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors. brighton.ac.ukacs.orgrsc.orgnih.gov Computational studies can quantify the strength of these hydrogen bonds and predict the formation of dimers or larger aggregates in the solid state or in solution. nih.gov The ability to form strong hydrogen bonds is crucial for the interaction of this molecule with biological targets.

In Silico Modeling of Reactivity and Selectivity in Fluorinated Phenolic Ketones

In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to predict the reactivity and selectivity of this compound and related compounds. nih.govresearchgate.netscienceopen.com

Influence of Fluorine Substitution: Fluorine substitution is known to significantly alter the electronic properties and reactivity of organic molecules. nih.govscispace.comsapub.orgresearchgate.net In the case of phenolic ketones, the two fluorine atoms in this compound enhance the acidity of the phenolic proton and increase the electrophilicity of the carbonyl carbon. nih.gov These modifications can lead to altered reaction rates and selectivities compared to the non-fluorinated analogue.

Predicting Reaction Outcomes: By developing computational models based on a series of related fluorinated phenolic ketones, it is possible to predict the outcome of reactions with a certain degree of confidence. rsc.org These models can take into account various molecular descriptors, such as electronic parameters (e.g., atomic charges, HOMO-LUMO energies) and steric parameters, to correlate the molecular structure with observed reactivity. This approach is valuable in guiding synthetic efforts and in the rational design of new molecules with desired chemical properties.

Derivatization Strategies and Synthesis of Advanced Analogues of 3,5 Difluoro 4 Hydroxyphenyl Acetone

Synthesis of Chalcone (B49325) Derivatives from Fluorinated Acetophenones

A primary and extensively utilized strategy for the derivatization of ketones like (3,5-Difluoro-4-hydroxyphenyl)acetone is the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds and also exhibit a wide range of biological activities themselves. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) or a related ketone with an aromatic aldehyde in the presence of a base or acid catalyst. wikipedia.orgrjpbcs.com

While direct examples of Claisen-Schmidt condensation starting specifically with this compound are not extensively documented in readily available literature, the reaction is a well-established and robust method for analogous fluorinated acetophenones. magritek.com The methylene (B1212753) group adjacent to the carbonyl in this compound is activated and can be deprotonated under basic conditions to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone.

The general reaction scheme is as follows: this compound reacts with a substituted benzaldehyde (B42025) in the presence of a base (commonly NaOH or KOH in an alcoholic solvent) to yield the corresponding chalcone derivative. rjpbcs.com

Table 1: Representative Claisen-Schmidt Condensation for the Synthesis of Chalcones

| Ketone Reactant | Aldehyde Reactant | Base/Catalyst | Solvent | Product | Ref. |

| 4-Hydroxy Acetophenone | 4-Chloro Benzaldehyde | NaOH | PEG-400 | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | rjpbcs.com |

| 4-Hydroxy Acetophenone | 3-Nitro Benzaldehyde | NaOH | PEG-400 | 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | rjpbcs.com |

| 2-Acetylnaphthalene | 3,5-Difluoro-4-hydroxy-benzaldehyde | NaOH (aq) | Not specified | 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | nih.gov |

| Acetone (B3395972) | 4-Fluoro Benzaldehyde | NaOH | Ethanol | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | magritek.com |

Formation of Nitrogen-Containing Heterocycles with Fluorinated Phenolic Scaffolds

The chalcone derivatives synthesized from this compound are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The α,β-unsaturated ketone moiety in the chalcone structure is susceptible to reactions with binucleophilic reagents, leading to the formation of five- and six-membered rings.

A prominent example is the synthesis of pyrazoline derivatives. The reaction of a fluorinated chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent like ethanol, often with a catalytic amount of acid or base, leads to the formation of the pyrazoline ring system. derpharmachemica.com

Similarly, isoxazole (B147169) derivatives can be synthesized from these fluorinated chalcones. The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as potassium hydroxide (B78521) or sodium acetate (B1210297) results in the formation of the isoxazoline (B3343090) ring, which can then be oxidized to the corresponding isoxazole if desired. derpharmachemica.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Fluorinated Chalcones

| Chalcone Precursor | Reagent | Product Type | General Reaction Conditions | Ref. |

| 4,4'-Difluoro Chalcone | Hydrazine Hydrate | Pyrazoline | Ethanol, Reflux | derpharmachemica.com |

| 4,4'-Difluoro Chalcone | Phenylhydrazine | Pyrazoline | Ethanol, Reflux | derpharmachemica.com |

| 4,4'-Difluoro Chalcone | Hydroxylamine Hydrochloride | Isoxazoline | Ethanolic KOH, Reflux | derpharmachemica.com |

| 4,4'-Difluoro Chalcone | Thiourea | Pyrimidine-2-thione | Ethanolic KOH, Reflux | derpharmachemica.com |

Strategies for Introducing Additional Functional Groups onto the this compound Scaffold

Beyond the reactions involving the ketone functionality, the this compound scaffold offers other sites for the introduction of additional functional groups to create a wider range of analogues.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a key site for derivatization. It can be readily alkylated or acylated to introduce a variety of substituents. For instance, ether linkages can be formed by reacting the phenoxide (generated with a suitable base like potassium carbonate) with alkyl halides. This strategy can be used to introduce long chains, cyclic groups, or functionalized alkyl groups which can modulate the molecule's solubility and pharmacokinetic properties. Esterification, through reaction with acyl chlorides or carboxylic anhydrides, is another common strategy to produce prodrugs or modify the compound's activity.

Electrophilic Aromatic Substitution: The aromatic ring, being activated by the hydroxyl group, can potentially undergo electrophilic aromatic substitution reactions. However, the presence of two deactivating fluorine atoms and the steric hindrance they impart may necessitate forcing conditions. Potential reactions could include nitration or halogenation at the positions ortho to the hydroxyl group, although the existing difluoro substitution pattern makes this challenging.

Reactions at the Methylene Bridge: The α-protons of the methylene group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position. This provides a route to synthesize more complex and branched analogues.

These multifaceted derivatization strategies underscore the utility of this compound as a versatile building block in the synthesis of novel and potentially biologically active compounds.

Applications of 3,5 Difluoro 4 Hydroxyphenyl Acetone As a Synthetic Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Fluorinated Porphyrins and Macrocycles

The synthesis of fluorinated porphyrins and related macrocycles often utilizes fluorinated aromatic aldehydes as key building blocks. While direct condensation of (3,5-Difluoro-4-hydroxyphenyl)acetone with pyrrole (B145914) to form a porphyrin is not a standard method, its conversion to the corresponding 3,5-difluoro-4-hydroxybenzaldehyde would provide a direct precursor for such syntheses. The widely used Lindsey synthesis, which involves the acid-catalyzed condensation of an aldehyde with pyrrole followed by oxidation, is a common route to tetraarylporphyrins. By transforming the acetone (B3395972) side chain of this compound into an aldehyde, this fluorinated building block can be incorporated into the porphyrin macrocycle.

The presence of the 3,5-difluoro-4-hydroxyphenyl moiety at the meso-positions of the porphyrin ring can significantly alter its electronic properties, redox potentials, and stability. These modifications are crucial for applications in areas such as photodynamic therapy, catalysis, and the development of novel sensors.

Intermediacy in the Formation of Fluorinated Aromatic Ethers

The phenolic hydroxyl group of this compound serves as a convenient handle for the synthesis of a diverse range of fluorinated aromatic ethers. The Williamson ether synthesis , a robust and widely employed method, is particularly well-suited for this transformation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

This methodology allows for the introduction of a wide variety of substituents at the 4-position of the difluorinated phenyl ring. For instance, reaction with different alkyl halides can yield a series of ethers with varying chain lengths and functionalities. Furthermore, reaction with dihaloalkanes can lead to the formation of dimeric structures or macrocyclic ethers, where two molecules of this compound are linked by an alkyl chain. The synthesis of such fluorinated bis(aryloxy)alkanes can be of interest for creating novel ligands, materials with specific binding properties, or as precursors to more complex macrocyclic architectures.

| Reactant 1 | Reactant 2 | Product Class | Synthetic Method |

| This compound | Alkyl Halide | Fluorinated Aromatic Ether | Williamson Ether Synthesis |

| This compound | Dihaloalkane | Fluorinated Bis(aryloxy)alkane | Williamson Ether Synthesis |

Utilization in the Construction of Functionalized Heterocyclic Systems

This compound is a versatile precursor for the synthesis of various functionalized heterocyclic systems. Its utility often lies in its conversion to other reactive intermediates, such as 1,4-dicarbonyl compounds or α,β-unsaturated ketones (chalcones).

One important application involves the Paal-Knorr synthesis , a classical method for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. Although this compound is not a 1,4-dicarbonyl itself, it can be chemically modified to introduce a second carbonyl group at the appropriate position, thereby enabling its use in this powerful cyclization reaction.

Furthermore, the acetone moiety can participate in condensation reactions with aromatic aldehydes to form chalcones . These fluorinated chalcones, characterized by an α,β-unsaturated ketone system, are valuable intermediates for the synthesis of a variety of heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines, through reactions with appropriate binucleophiles. For example, reaction of a fluorinated chalcone (B49325) derived from this compound with hydrazine (B178648) can yield fluorinated pyrazoline derivatives.

| Precursor derived from this compound | Reaction Type | Resulting Heterocycle |

| 1,4-Dicarbonyl derivative | Paal-Knorr Synthesis | Furan (B31954), Pyrrole, Thiophene |

| Fluorinated Chalcone | Condensation with Hydrazine | Pyrazoline |

| Fluorinated Chalcone | Condensation with Hydroxylamine (B1172632) | Isoxazole (B147169) |

| Fluorinated Chalcone | Condensation with Amidines | Pyrimidine |

Contribution to the Development of Fluorinated Scaffolds for Chemical Research

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block for the creation of novel fluorinated scaffolds for chemical research and drug discovery.

The 3,5-difluorophenyl group is a bioisostere of other aromatic systems and can be used to modulate the electronic and lipophilic properties of a molecule. By utilizing the reactivity of both the ketone and the hydroxyl group, a diverse library of compounds can be generated from this single precursor.

For example, the ketone can be reduced to an alcohol, which can then be further functionalized. The aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating fluorine and hydroxyl groups needs to be considered. The ability to systematically modify the structure of this compound allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents and chemical probes. The resulting fluorinated scaffolds can be screened for a wide range of biological activities, contributing to the advancement of pharmaceutical research.

Future Research Directions for 3,5 Difluoro 4 Hydroxyphenyl Acetone

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry offer a framework for creating more sustainable alternatives. pnas.orgsemanticscholar.orginnoget.com

One promising direction is the exploration of catalytic methods that minimize waste and energy consumption. This could involve the use of novel transition metal catalysts or organocatalysts to facilitate key bond-forming reactions. For instance, developing catalytic C-H activation strategies could provide a more atom-economical approach to constructing the carbon skeleton of the molecule. pnas.org Additionally, the use of environmentally friendly solvents, such as water or supercritical fluids, should be investigated to reduce the reliance on volatile organic compounds. chemistryviews.org

Biocatalysis represents another key area for future synthetic development. The use of enzymes to carry out specific transformations could lead to highly selective and efficient synthetic routes under mild reaction conditions. nih.gov For example, engineered enzymes could be employed for the selective fluorination of a precursor molecule or for the construction of the acetone (B3395972) side chain.

Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Methods | High atom economy, reduced waste, lower energy consumption. | Development of novel transition metal and organocatalysts. |

| Green Solvents | Reduced environmental impact, improved safety. | Investigation of aqueous-based and supercritical fluid systems. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. nih.gov | Engineering of enzymes for specific synthetic transformations. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of continuous flow reactors. |

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the two fluorine atoms on the aromatic ring of this compound suggest that it may exhibit novel reactivity patterns. The strong electron-withdrawing nature of fluorine can significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards both electrophilic and nucleophilic attack. rsc.org

Future research should systematically investigate the reactivity of this compound under a variety of reaction conditions. This could include exploring its participation in nucleophilic aromatic substitution (SNAr) reactions, where one or both of the fluorine atoms are displaced by other functional groups. nih.gov The electron-deficient nature of the ring should make it a good candidate for such transformations.

The influence of the difluorinated ring on the reactivity of the acetone side chain is another area ripe for exploration. For example, the acidity of the α-protons of the ketone could be altered, potentially leading to new opportunities for enolate chemistry. The phenolic hydroxyl group could also be used as a handle for further functionalization, and the interplay between the hydroxyl group and the fluorine atoms in directing reactivity warrants detailed investigation.

Enzymatic transformations of this compound also present an exciting avenue for discovering novel reactivity. For instance, enzymes such as tyrosinases or laccases could be used to catalyze the oxidation of the phenol (B47542), potentially leading to the formation of reactive quinone species and subsequent polymerization or coupling reactions. nih.govresearchgate.net

Advanced Computational Studies for Predictable Chemical Transformations

Advanced computational studies will be instrumental in guiding the future exploration of this compound's synthesis and reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of the molecule. researchgate.netrjpn.org

Computational modeling can be used to predict the most likely pathways for various chemical transformations, thereby reducing the need for extensive experimental screening. hokudai.ac.jp For example, DFT calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction conditions. rsc.orgnih.govresearchgate.net

Furthermore, computational studies can be used to understand and predict the influence of the fluorine atoms on the molecule's properties. This includes calculating the pKa of the phenolic hydroxyl group, the electron density distribution around the aromatic ring, and the bond dissociation energies of various bonds within the molecule. This information can then be used to rationalize observed reactivity and to design new reactions.

The use of computational tools to screen for potential catalysts for the synthesis of this compound is another promising area of research. By modeling the interactions between different catalysts and the reactants, it may be possible to identify catalysts that are both highly active and selective.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and transition states. researchgate.netrjpn.org | Prediction of reactivity, reaction mechanisms, and kinetic parameters. |

| Molecular Dynamics (MD) Simulations | Investigation of solvent effects and conformational dynamics. | Understanding of the role of the reaction environment. |

| Catalyst Screening | In silico evaluation of potential catalysts for synthetic reactions. | Identification of promising catalysts for experimental investigation. |

Strategic Integration into Diverse Synthetic Methodologies

Given the prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science, a key future research direction will be the strategic integration of this compound as a building block in diverse synthetic methodologies. tandfonline.comalfa-chemistry.comnih.govresearchgate.nettandfonline.com The unique combination of a difluorinated phenol and a ketone functional group makes it a versatile intermediate for the synthesis of more complex molecules.

One area of focus will be its use in the synthesis of novel bioactive compounds. The fluorine atoms can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. tandfonline.com Therefore, incorporating the (3,5-difluoro-4-hydroxyphenyl) moiety into known pharmacophores or as a scaffold for the development of new therapeutic agents is a promising strategy.

The acetone side chain provides a convenient handle for a variety of chemical transformations, including aldol (B89426) reactions, reductive aminations, and Wittig-type reactions, allowing for the construction of a wide range of derivatives. The phenolic hydroxyl group can be used for the synthesis of ethers, esters, and other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3,5-Difluoro-4-hydroxyphenyl)acetone, and how can intermediates be validated?

- Methodology : Start with fluorinated phenolic precursors, such as 3,5-difluoro-4-hydroxybenzaldehyde, and employ Friedel-Crafts acylation or nucleophilic substitution with acetone derivatives. Intermediate validation requires HPLC (high-performance liquid chromatography) to confirm purity (>95%) and NMR (¹H/¹³C) to verify structural integrity. For fluorinated intermediates, ¹⁹F NMR is critical to confirm fluorine substitution patterns .

Q. How can the purity of this compound be assessed, and what analytical standards are applicable?

- Methodology : Use melting point analysis (mp 68–70°C, similar to structurally related compounds like 3,5-difluorophenylacetic acid) as a preliminary test . For precise quantification, combine GC-MS (gas chromatography-mass spectrometry) with internal standards (e.g., deuterated analogs like 3,4-difluorobenzoic acid-d3) to account for matrix effects .

Q. What solvent systems are optimal for recrystallizing fluorinated phenolic ketones like this compound?

- Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and low-polarity solvents (ethyl acetate/hexane mixtures) for recrystallization. Monitor crystal formation via polarized light microscopy to avoid solvate formation. Thermal stability should be confirmed via TGA (thermogravimetric analysis) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-difluoro-4-hydroxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Conduct DFT (Density Functional Theory) calculations to map electron density at the carbonyl group and aromatic ring. Validate experimentally via Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst. Compare yields and side products (e.g., dehalogenation) with non-fluorinated analogs to isolate steric/electronic contributions .

Q. What strategies mitigate hydrolysis of the ketone group under aqueous conditions in biological assays?

- Methodology : Perform pH-dependent stability studies (pH 2–10) with HPLC-UV monitoring of degradation products. Introduce stabilizing additives (e.g., cyclodextrins for encapsulation) or modify the ketone to a more stable pro-drug form (e.g., acetal derivatives). Compare half-lives using kinetic modeling .

Q. How does the compound interact with enzymatic targets (e.g., kinases), and what structural analogs provide insight into SAR (Structure-Activity Relationships)?

- Methodology : Use surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to measure binding affinity to target proteins (e.g., kinases as in BI-D1870 analogs). Synthesize derivatives with varying fluorine substitution or hydroxyl group protection (e.g., methyl ethers) and correlate activity via IC₅₀ determinations in enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for fluorinated phenolic ketones: How to address calibration errors?

- Resolution : Cross-validate using DSC (Differential Scanning Calorimetry) and hot-stage microscopy to eliminate impurities or polymorphism effects. Reference deuterated standards (e.g., 3,5-difluorobenzoic acid-d3) for instrument calibration .

Q. Conflicting biological activity Are fluorinated byproducts interfering with assay results?

- Resolution : Employ HRMS (High-Resolution Mass Spectrometry) to detect trace fluorinated degradation products. Use LC-MS/MS with MRM (multiple reaction monitoring) to quantify specific impurities and correlate with bioactivity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.